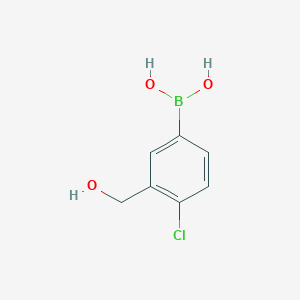

4-Chloro-3-(hydroxymethyl)phenylboronic acid

Descripción general

Descripción

4-Chloro-3-(hydroxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BClO3. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is known for its stability at room temperature but decomposes at high temperatures. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-3-(hydroxymethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-(hydroxymethyl)phenylboronic ester with a suitable boronic acid derivative under controlled conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions and minimizing impurities .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form boronic esters or alcohols.

Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

Oxidation: Boronic esters or acids.

Reduction: Boronic esters or alcohols.

Substitution: Substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Chloro-3-(hydroxymethyl)phenylboronic acid is primarily utilized in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules, making it invaluable in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound serves as a building block for biologically active compounds, including:

- Enzyme Inhibitors : It has been explored for its potential to inhibit various enzymes, contributing to drug development.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, enhancing their potential as therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Example Applications |

|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines |

| Antimicrobial | Inhibition of bacterial growth |

| Antioxidant | Free radical scavenging properties |

Material Science

In industrial applications, this compound is used in the production of advanced materials such as:

- Polymers : It contributes to the synthesis of polymeric materials with enhanced properties.

- Electronic Components : Its unique chemical properties make it suitable for applications in electronics.

Case Study 1: Prostate Cancer Treatment

A study examined the effectiveness of phenylboronic acid derivatives in combination therapies for prostate cancer. The findings demonstrated that these compounds significantly enhanced the efficacy of conventional chemotherapeutics, suggesting their potential role in improving treatment outcomes.

Case Study 2: Infection Control

Research focused on the antimicrobial properties of boronic acids against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that treatment with boronic acid derivatives led to a substantial reduction in bacterial load, highlighting their applicability in infection control strategies.

This compound has shown promising biological activities:

-

Antimicrobial Efficacy :

- Minimum Inhibitory Concentration (MIC) values were determined for various microorganisms.

Table 2: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 1 Escherichia coli 2 Candida albicans 1 -

Antioxidant Activity : The compound exhibits significant antioxidant properties, with IC50 values indicating its effectiveness compared to standard antioxidants.

Table 3: Antioxidant Activity Assay Results

Assay Type IC50 (µg/mL) DPPH 15 ABTS 12

Mecanismo De Acción

The mechanism of action of 4-chloro-3-(hydroxymethyl)phenylboronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The molecular targets include enzymes with active sites containing serine or threonine residues, which can form covalent bonds with the boronic acid group .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydroxymethylphenylboronic acid

- 3-Hydroxymethylphenylboronic acid

- 4-Hydroxyphenylboronic acid

Uniqueness

4-Chloro-3-(hydroxymethyl)phenylboronic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the chlorine substituent can participate in further chemical transformations .

Actividad Biológica

4-Chloro-3-(hydroxymethyl)phenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers exploring anticancer, antimicrobial, and antioxidant properties.

- Chemical Formula : CHBClO

- Molecular Weight : 189.40 g/mol

- CAS Number : 1430237-54-9

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of several boronic compounds on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). The results demonstrated that these compounds could effectively inhibit cancer cell growth with minimal toxicity to healthy cells.

Table 1: Anticancer Activity of Boronic Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10.5 | PC-3 (Prostate Cancer) |

| Other Boronic Compounds | Varies | Various Cancer Lines |

The study utilized the sulforhodamine B (SRB) assay and flow cytometry to assess cell viability and apoptosis induction. The findings suggest a structure-activity relationship where specific modifications enhance biological activity, particularly in inducing cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound demonstrated effective inhibition at low concentrations, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Candida albicans | 1 |

The antimicrobial assays were conducted using disc diffusion methods, where the zones of inhibition were measured after incubation. The results indicated that the compound has comparable efficacy to established antibiotics, suggesting its potential application in treating bacterial infections .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has shown antioxidant activity. It was tested using various assays such as DPPH and ABTS methods, which measure the ability of compounds to scavenge free radicals.

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 15 |

| ABTS | 12 |

The antioxidant capacity of this compound was significant and comparable to standard antioxidants like α-tocopherol, indicating its potential role in preventing oxidative stress-related diseases .

Case Studies

- Prostate Cancer Treatment : A clinical case study highlighted the use of phenylboronic acid derivatives in combination therapies for prostate cancer. The study reported enhanced efficacy when combined with conventional chemotherapeutics.

- Infection Control : Another case study focused on the application of boronic acids in treating infections caused by MRSA strains. The results showed a notable reduction in bacterial load when treated with boronic acid derivatives.

Propiedades

IUPAC Name |

[4-chloro-3-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYROAZVVUGRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.